3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide
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Overview
Description
MMV665916 is a quinazolinedione derivative that has shown significant potential as an antimalarial agent. It exhibits strong antiplasmodial activity against the Plasmodium falciparum FcB1 strain with an effective concentration (EC50) value of 0.4 micromolar and a high selectivity index (SI > 250) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV665916 involves the preparation of quinazolinedione derivatives. The process typically includes the following steps:
Formation of the quinazoline core: This is achieved through the cyclization of appropriate starting materials under controlled conditions.
Functionalization: Various substituents are introduced to the quinazoline core to enhance its biological activity. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of MMV665916 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
MMV665916 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
MMV665916 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the structure-activity relationship of quinazolinedione derivatives.
Biology: Investigated for its antiplasmodial activity against malaria-causing parasites.
Medicine: Potential therapeutic agent for treating malaria.
Industry: Could be used in the development of new antimalarial drugs.
Mechanism of Action
MMV665916 exerts its antimalarial effects by inhibiting the farnesyltransferase enzyme in Plasmodium falciparum. This enzyme is crucial for the post-translational modification of proteins, which is essential for the parasite’s survival and proliferation . By inhibiting this enzyme, MMV665916 disrupts the parasite’s life cycle, leading to its death.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy quinazolinedione derivative: Exhibits antiplasmodial activity with an EC50 value of around 5 micromolar.
2-trifluoromethoxy quinazolinedione derivative: Shows similar activity with an EC50 value of around 5 micromolar.
4-fluoro-2-methoxy quinazolinedione derivative: Also has an EC50 value of around 5 micromolar
Uniqueness
MMV665916 stands out due to its remarkably low EC50 value of 0.4 micromolar and high selectivity index (SI > 250), making it significantly more potent than its analogs .
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-16-9-5-2-6-13(16)12-20-17(23)10-11-22-18(24)14-7-3-4-8-15(14)21-19(22)25/h2-9H,10-12H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONCPXNUBXWDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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